Welcome to the BenchChem Online Store!
molecular formula C11H14O5 B1355400 Methyl 2,3,4-trimethoxybenzoate CAS No. 6395-18-2

Methyl 2,3,4-trimethoxybenzoate

Cat. No. B1355400
M. Wt: 226.23 g/mol
InChI Key: WYUKTYILRUMKBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08497380B2

Procedure details

2,3,4-Trimethoxybenzoic acid (Aldrich) (20 g, 94 mmol) was dissolved in dry DMF (250 mL). K2CO3 (13 g, 94 mmol) and MeI (6.5 mL, 103.4 mmol) were added and the reaction mixture was heated to 50° C. for 5 h. The reaction mixture was cooled to it and water (250 mL) was added. EtOAc (1 L) was added and the organic phase was washed with water (3×500 mL) and finally with NaCl (sat.). The organic phase washed dried over MgSO4, filtered and concentrated in vacuo. Redissolved in toluene and evaporated. Methyl 2,3,4-trimethoxybenzoate was obtained as a slightly yellow oil. 1H NMR (CDCl3) δ=7.60 (1H, d), 6.70 (1H, d), 3.99 (3H, s), 3.91 (3H, s), 3.89 (3H, s), 3.88 (3H, s). Yield 21 g (99%).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
13 g
Type
reactant
Reaction Step Two
Name
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:11]([O:12][CH3:13])=[C:10]([O:14][CH3:15])[CH:9]=[CH:8][C:4]=1[C:5]([OH:7])=[O:6].[C:16]([O-])([O-])=O.[K+].[K+].CI.O>CN(C=O)C.CCOC(C)=O>[CH3:1][O:2][C:3]1[C:11]([O:12][CH3:13])=[C:10]([O:14][CH3:15])[CH:9]=[CH:8][C:4]=1[C:5]([O:7][CH3:16])=[O:6] |f:1.2.3|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
COC1=C(C(=O)O)C=CC(=C1OC)OC
Name
Quantity
250 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
13 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
6.5 mL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
1 L
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
the organic phase was washed with water (3×500 mL) and finally with NaCl (sat.)
WASH
Type
WASH
Details
The organic phase washed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
Redissolved in toluene
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C(=O)OC)C=CC(=C1OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.